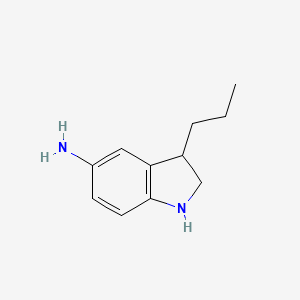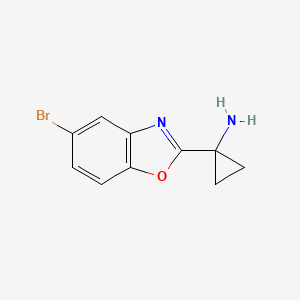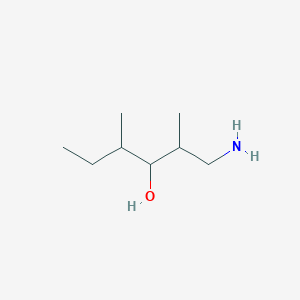![molecular formula C9H15N3 B13201352 Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile is a nitrogen-containing heterocyclic compound It is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The cyclization process can be facilitated by the addition of bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated carbonitrile groups.
Substitution: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile can be compared with other nitrogen-containing heterocyclic compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain fused nitrogen heterocycles and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Pyridine derivatives: Pyridine-based compounds are common in pharmaceuticals and agrochemicals, offering a range of biological activities.
Similar Compounds
- Pyrrolopyrazine derivatives
- Indole derivatives
- Pyridine derivatives
This compound stands out due to its unique bicyclic structure and the versatility it offers in chemical synthesis and biological applications.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-5-8-7-12-4-2-1-3-9(12)6-11-8/h8-9,11H,1-4,6-7H2 |
Clé InChI |
UORUBVPFBOXVPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC(NCC2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


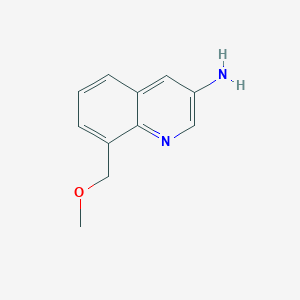

![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B13201306.png)

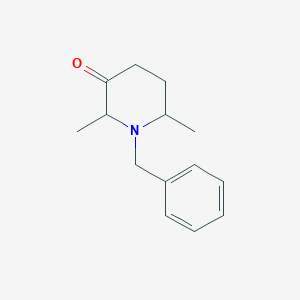
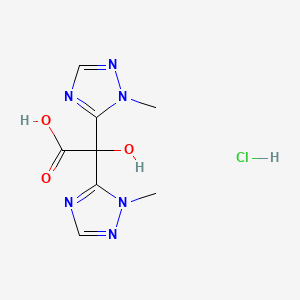
![Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201321.png)
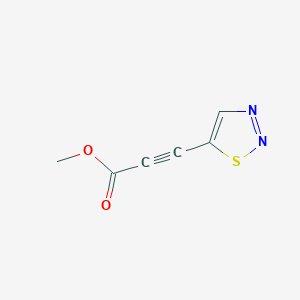
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine](/img/structure/B13201343.png)
